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Enalapril & Enalaprilat Pharmacokinetics in Pediatrics

The table below summarizes the key maturation-related factors and their impact on enalapril and

enalaprilat pharmacokinetics (PK) in the pediatric population, particularly those with heart failure.

Clinical Dosing

Maturation Factor Physiological Process Impact on PK Parameters o
Implication
Hepatic Conversion of prodrug Lower CES1 expression in May result in lower
Carboxylesterase 1 enalapril to active neonates/infants reduces initial enalaprilat
(CES1) Activity metabolite enalaprilat metabolic conversion [1] exposure in the very
[1][2] [2]. young [2].
Glomerular Renal elimination of GFR matures rapidly in first ~ Requires careful
Filtration Rate enalapril and enalaprilat  year of life; reduced renal dosing adjustment
(GFR) [1]1[2] clearance in based on age and

neonates/infants increases
systemic exposure [1] [2].

renal function
(serum creatinine)

[1] [3].
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Maturation Factor

Body Size &
Composition

Heart Failure
Severity

Physiological Process

Distribution and
clearance processes [1]

[4]

Pathophysiological
changes (e.g., fluid
overload,
hypoperfusion) [1] [5]

Impact on PK Parameters

Allometric scaling of volume

of distribution (Vd) and

clearance (CL) is essential

for PK modeling [1] [4].

Increased enalaprilat
exposure in severe heart

failure; Ross score affects

volume of distribution [1]

[5].

Clinical Dosing
Implication

Dosing regimens
must be weight-
based and account
for body surface
area [1] [3].

First dose and
titration should
consider heart
failure severity (e.g.,
Ross score) [1].

Experimental Protocols from Key Pediatric Studies

For researchers designing clinical trials, here are the methodologies from recent pivotal studies on enalapril

in pediatric heart failure.

Population Pharmacokinetic (PopPK) Modeling (LENA Studies)

This protocol characterized the PK of enalapril and enalaprilat in angiotensin-converting enzyme inhibitor

(ACEi) naive children with heart failure.

1. Study Design & Population: Prospective, open-label, multicenter phase 1l/1ll PK bridging studies.

The subpopulation analysis included 34 ACEi naive subjects aged 25 days to 2.1 years with heart
failure due to dilated cardiomyopathy (DCM) or congenital heart disease (CHD) [1] [6].

2. Drug Administration: Subjects received enalapril orodispersible minitablets (ODMT) following an
age- and weight-dependent dosing regimen [1].
3. Sample Collection & Analysis: The dataset comprised 173 enalapril and 268 enalaprilat serum

concentrations. Samples were analyzed using validated bioanalytical methods [1].

4. PK Modeling:

o Software: Nonlinear mixed-effects modelling (e.g., NONMEM) [4].
o Structural Model: A combined one-compartment model for enalapril coupled with a one-
compartment model for enalaprilat, with an absorption lag time, was selected [1].
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o Covariate Analysis: Stepwise covariate modeling was performed to test the influence of age,
body weight, serum creatinine, and Ross score (a measure of heart failure severity) on PK
parameters. Allometric scaling was used to account for the effect of body size [1] [6].

o Model Validation: The final model was validated using a nonparametric bootstrap analysis [1].

The following diagram illustrates the structural PopPK model and the key covariates identified:

Systematic Review of Pediatric Pharmacokinetics

This protocol outlines the methodology for a systematic literature review aimed at summarizing existing PK

knowledge.

1. Searching & Selection: A systematic review was conducted following PRISMA guidelines. The
PubMed database was searched using keywords: (Pediatrics OR children OR infants)
AND enalapril AND pharmacokinetics [2].

e 2. Eligibility Criteria: Included studies reported PK parameters of enalapril or enalaprilat in
pediatric patients with hypertension or heart failure. Studies in healthy adults or with other drugs were
excluded [2].

o 3. Data Extraction: Key data extracted included year of publication, study design, patient age,
disease state, dose, and PK parameters (AUC, Cmax, Tmax, half-life) for both enalapril and
enalaprilat [2].

¢ 4. Data Normalization: To compare exposure across studies, the Area Under the Curve (AUC) of

enalaprilat was normalized to a fictive common dose of 0.15 mg/kg [2].

Troubleshooting Common Research Scenarios

o High inter-individual variability in enalaprilat exposure in infant cohort.

o Potential Cause: The concurrent ontogeny of competing pathways—immature CES1 enzyme
activity (reducing conversion) and immature renal function (reducing clearance)—can lead to
unpredictable exposure in infants [1] [2].

o Solution: In PopPK analysis, incorporate allometric scaling and maturation functions for both
metabolic and renal clearance pathways. Stratify analysis by age groups (e.g., <1 month, 1-12
months) and consider heart failure etiology as a covariate [1] [4] [5].

e How to establish an initial dosing regimen for a new pediatric formulation.
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o Approach: Use a Physiologically Based Pharmacokinetic (PBPK) modeling approach to
simulate exposures in children prior to clinical trials. This was successfully applied in the LENA
project to develop an age-appropriate dosing regimen for the ODMT formulation, which was
later confirmed in clinical studies [4].

e Unexpectedly high enalaprilat trough concentrations in a patient.

o Investigation Steps:
= Assess renal function (e.g., serum creatinine levels). Reduced renal clearance is a major
cause of accumulation [1] [3].
= Evaluate the patient's heart failure severity using a clinical score like the Ross score.
More severe heart failure can reduce the apparent volume of distribution and clearance of
enalaprilat [1].
= Check for drug interactions that may affect renal function (e.g., diuretics, NSAIDs) [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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